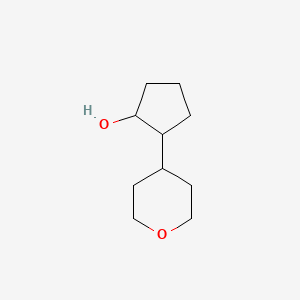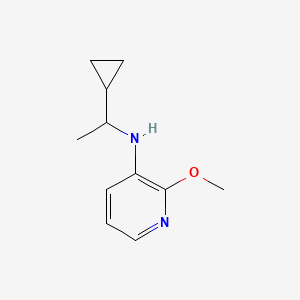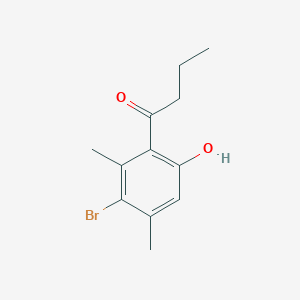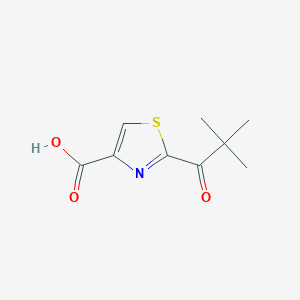
2-(4-Iodobenzenesulfonyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodobenzenesulfonyl)ethan-1-amine is an organic compound with the molecular formula C8H10INO2S It is a derivative of ethan-1-amine, where the amine group is substituted with a 4-iodobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodobenzenesulfonyl)ethan-1-amine typically involves the reaction of ethan-1-amine with 4-iodobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodobenzenesulfonyl)ethan-1-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The sulfonyl group can be reduced to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted ethan-1-amines.
Oxidation: Formation of ethan-1-amine sulfonic acids.
Reduction: Formation of ethan-1-amine sulfides.
Scientific Research Applications
2-(4-Iodobenzenesulfonyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Iodobenzenesulfonyl)ethan-1-amine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrobenzenesulfonyl)ethan-1-amine: Similar structure but with a nitro group instead of an iodine atom.
2-(4-Bromobenzenesulfonyl)ethan-1-amine: Similar structure but with a bromine atom instead of an iodine atom.
2-(4-Chlorobenzenesulfonyl)ethan-1-amine: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
2-(4-Iodobenzenesulfonyl)ethan-1-amine is unique due to the presence of the iodine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogens. This can influence its reactivity and binding properties, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C8H10INO2S |
|---|---|
Molecular Weight |
311.14 g/mol |
IUPAC Name |
2-(4-iodophenyl)sulfonylethanamine |
InChI |
InChI=1S/C8H10INO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6,10H2 |
InChI Key |
KYUONLMABVTFLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B13286244.png)
![2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid](/img/structure/B13286245.png)






![4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid](/img/structure/B13286283.png)

![3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13286296.png)

